molecular formula C21H21N5O3S2 B3292243 N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 877642-36-9

N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B3292243
CAS No.: 877642-36-9
M. Wt: 455.6 g/mol
InChI Key: ABMNSECTIHQIFP-UHFFFAOYSA-N
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Description

N-[4-({2-[2-(4-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a synthetic organic compound featuring a complex molecular architecture that incorporates acetamide, sulfonamide, and [1,2,4]triazolo[3,2-b][1,3]thiazole moieties. This specific structure suggests potential for diverse biochemical interactions, making it a candidate for investigative applications in medicinal chemistry and drug discovery research. Compounds with similar triazole and thiazole cores are frequently explored in scientific literature for various pharmacological activities, though the specific mechanism of action and research value for this particular molecule would require further investigation and validation in laboratory settings. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[4-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S2/c1-14-3-5-16(6-4-14)20-24-21-26(25-20)18(13-30-21)11-12-22-31(28,29)19-9-7-17(8-10-19)23-15(2)27/h3-10,13,22H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMNSECTIHQIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the formation of the triazolothiadiazine core through the reaction of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues with Fused Triazolo-Thiazole Cores

2-(4-[(Z)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl]phenoxy)acetamide ()
  • Core Structure : [1,3]thiazolo[3,2-b][1,2,4]triazole.
  • Key Differences: Substituent: 4-Methoxyphenyl (vs. 4-methylphenyl in the target compound). Functional Groups: Oxo group at position 6 and phenoxyacetamide (vs. ethylsulfamoylphenyl acetamide).
  • The oxo group may introduce hydrogen-bonding interactions absent in the target compound.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ()
  • Core Structure: Quinazolinone linked to a triazole-thiazole system.
  • Key Differences :
    • Chlorophenyl and trimethylphenyl substituents (vs. methylphenyl and sulfamoylphenyl).
    • Sulfanyl bridge (vs. ethylsulfamoyl linker).
  • The sulfanyl group may confer redox activity, unlike the sulfamoyl group’s solubility benefits .

Functional Group Comparisons: Sulfamoyl and Acetamide Derivatives

N-(4-Sulfamoylphenyl)quinazolinone Derivatives ()
  • Examples : Compounds 5–10 with sulfamoylphenyl and tolyl/ethylphenyl acetamide groups.
  • Key Data: Compound Yield (%) Melting Point (°C) Notable Substituent 5 87 269.0 Phenyl 8 91 315.5 4-Tolyl
  • Implications: Higher melting points (e.g., 315.5°C for compound 8) correlate with crystalline stability, likely due to sulfamoyl-phenyl interactions. The target compound’s ethyl linker may reduce steric hindrance compared to direct quinazolinone attachment .
Anti-Exudative Triazole Derivatives ()
  • Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 40–60% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
  • Implications :
    • The target compound’s sulfamoyl group may enhance anti-inflammatory efficacy through COX-2 inhibition, similar to diclofenac .
Triazole-Thiazole Fusion ( vs. Target Compound)
  • : Utilized LiH/DMF for cyclization, achieving moderate yields.
  • Target Compound : Likely employs similar cyclization but with ethylsulfamoylphenyl incorporation via nucleophilic substitution (analogous to ’s methods) .
Click Chemistry for Acetamide Coupling ()
  • Example : Compound 11g synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuSO4/sodium ascorbate).
  • Implications : The target compound’s acetamide group could be introduced using analogous click chemistry, improving regioselectivity .

Biological Activity

N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, synthesis methods, and potential applications in various fields.

Overview of Biological Activity

This compound belongs to the class of triazolothiadiazine derivatives , known for their diverse pharmacological effects. Key activities include:

  • Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrates effectiveness against a range of pathogens.
  • Anti-inflammatory : Inhibits inflammatory pathways.
  • Analgesic : Provides pain relief through various mechanisms.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase.

Pharmacokinetic studies suggest that compounds similar to this compound exhibit significant cytotoxicity (IC50 values ranging from 1.1 to 18.8 µM) against various tumor cell lines . The compound's mechanism involves:

  • Oxidative Stress Induction : Triggers reactive oxygen species (ROS) production leading to apoptosis in cancer cells.
  • Enzyme Interaction : Inhibits specific enzymes involved in tumor progression and inflammation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolothiadiazine Core : This can be achieved through reactions between enaminonitriles and benzohydrazides under microwave irradiation, yielding high purity and yield .
  • Functionalization : Subsequent reactions introduce sulfamoyl and acetamide groups to enhance biological activity.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound TypeActivityNotable Features
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesAnticancerDiverse pharmacological activities
1,2,4-Triazolo[1,5-a]pyridinesRORγt Inverse AgonismJAK inhibition potential
3-Amino-1,2,4-TriazolesAntimicrobialUsed in various medicinal applications

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : Demonstrated potent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.28 µg/mL and 0.52 µg/mL respectively .
  • Enzyme Inhibition Studies : Showed significant inhibition of carbonic anhydrase with potential applications in treating conditions like glaucoma and obesity .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Methodology : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report effect sizes and power analysis to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide

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